4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid are the Penicillin Binding Proteins (PBPs) of Escherichia coli and Pseudomonas aeruginosa . PBPs are a group of proteins that are essential for the synthesis of the bacterial cell wall, making them a common target for antimicrobial agents .
Mode of Action
The compound interacts with its targets, but the binding efficacy is limited . The binding affinity to PBPs was evaluated by observing morphological changes in Escherichia coli rods under an optical microscope .
Biochemical Pathways
The compound has shown promising antibacterial activity against both gram-positive microorganisms and demonstrated effective inhibition of escherichia coli
Result of Action
The molecular and cellular effects of this compound’s action are primarily antimicrobial. The compound has shown promising antibacterial activity against both Gram-positive microorganisms and demonstrated effective inhibition of Escherichia coli . Its activity against pseudomonas aeruginosa was moderate .
Biochemical Analysis
Biochemical Properties
4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of amino acids like tyrosine . The compound’s interaction with HPPD can inhibit the enzyme’s activity, leading to alterations in metabolic pathways. Additionally, this compound may bind to specific proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Properties
IUPAC Name |
4-(4-cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h10-12H,1-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCSZPWVDJBWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.